molecular formula C9H11BrN2S B582304 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine CAS No. 1330750-21-4

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Cat. No. B582304
M. Wt: 259.165
InChI Key: JTKWGTIEYQTMKZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a chemical compound with the molecular formula C9H11BrN2S . It has a molecular weight of 259.17 .


Synthesis Analysis

The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine involves various chemical reactions. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Additionally, a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is 1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . Additionally, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses .


Physical And Chemical Properties Analysis

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine has a molecular weight of 259.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Derivative Development

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine serves as an intermediate in the synthesis of complex pyrimidine derivatives with potential biological activities. Rahimizadeh et al. (2007) developed a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives by treating 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine with carbon disulfide and alkyl halides, leading to compounds with potential pharmacological applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Research

Compounds derived from 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine have shown promise in antiviral research. Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, some of which displayed significant inhibitory activity against retrovirus replication, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial and Antinociceptive Effects

Mallikarjunaswamy et al. (2017) explored the antimicrobial activity of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, demonstrating the potential use of bromo-substituted pyrimidines in developing new antimicrobial agents (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017). Additionally, a study on the synthesis of pyrimidine derivatives highlighted their potential for antimicrobial and antinociceptive effects, further expanding the scope of applications for bromo-substituted pyrimidines in therapeutic research (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

Future Directions

The future directions of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine research could involve its use in the synthesis of medicinally important compounds. For instance, 4-aryl-5-alkynylpyrimidines, which can be synthesized using 5-bromopyrimidine, have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . These molecules have also been tested as potential anti-proliferative agents or non-toxic selective herbicides .

properties

IUPAC Name

5-bromo-2-cyclopentylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKWGTIEYQTMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716575
Record name 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

CAS RN

1330750-21-4
Record name Pyrimidine, 5-bromo-2-(cyclopentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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